molecular formula C13H14N2O4 B5114695 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide

Cat. No.: B5114695
M. Wt: 262.26 g/mol
InChI Key: PVBIFFDUGIKJHV-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a pyrrolidinone ring, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2,5-dioxopyrrolidin-1-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may play a role in enhancing the compound’s solubility and bioavailability, while the benzamide and pyrrolidinone moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzoate
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)phenylacetamide

Uniqueness

Compared to similar compounds, 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl side chain enhances its solubility, while the benzamide and pyrrolidinone rings provide specific binding interactions with molecular targets.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-8-7-14-13(19)9-1-3-10(4-2-9)15-11(17)5-6-12(15)18/h1-4,16H,5-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBIFFDUGIKJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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